molecular formula C18H15N B1362608 4-Amino-p-terphenyl CAS No. 7293-45-0

4-Amino-p-terphenyl

Cat. No.: B1362608
CAS No.: 7293-45-0
M. Wt: 245.3 g/mol
InChI Key: ATGIXVUZFPZOHP-UHFFFAOYSA-N
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Description

Established Synthetic Pathways

The construction of the 4-Amino-p-terphenyl molecule relies on established synthetic transformations that are well-documented in organic chemistry. These pathways include Friedel-Crafts reactions, automated synthesis protocols, and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts reactions represent a fundamental method for the alkylation and acylation of aromatic rings. beilstein-journals.org In the context of p-terphenyl (B122091) derivatives, intramolecular Friedel-Crafts alkylation can be a key step in constructing fused ring systems on the terphenyl scaffold. marquette.edu For instance, the synthesis of doubly bridged p-terphenyls has been achieved through a three-step route that culminates in an intramolecular Friedel-Crafts alkylation. marquette.edu The efficiency of this cyclization is influenced by the electronic nature of substituents on the terminal aryl rings. marquette.edu Activating groups, such as alkyl or methoxy (B1213986) groups, direct the cyclization to the desired positions and lead to higher yields of the bridged products. beilstein-journals.orgmarquette.edu Conversely, substrates lacking such activating groups may undergo cyclization at the central aromatic ring, leading to the formation of undesired bisindano products. marquette.edu

While not a direct route to this compound itself, the Friedel-Crafts acylation of p-terphenyl is a documented method for introducing functional groups that can be subsequently converted to an amino group. google.com For example, acylation followed by reduction and other transformations can be employed to produce various substituted p-terphenyls. google.com

The advancement of automated synthesis platforms has significantly accelerated the preparation and study of novel organic materials. researchgate.netnih.gov An automated small molecule synthesizer, capable of performing deprotections, couplings, and purifications in parallel, has been utilized to create a library of p-terphenyl derivatives. researchgate.netresearchgate.net This technology employs iterative Suzuki-Miyaura cross-coupling (SMCC) reactions, leveraging stable MIDA (methyliminodiacetic acid) boronates as building blocks. researchgate.netnih.gov

This automated approach has been successfully applied to synthesize this compound (abbreviated as PPP in some studies). researchgate.netchemrxiv.org The process typically involves a two-step synthesis with a rapid SMCC followed by a slow-release SMCC. researchgate.net This methodology is not only faster than traditional manual synthesis but also facilitates the systematic investigation of structure-property relationships by enabling the rapid generation of a diverse set of molecules. researchgate.netnih.gov The synthesized compounds, including this compound, are then characterized by standard analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The Suzuki cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and polyaryls like p-terphenyls. beilstein-journals.orgresearchgate.net This palladium-catalyzed reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. beilstein-journals.org It has been extensively used to produce both symmetrical and unsymmetrical p-terphenyl derivatives with high efficiency. researchgate.netresearchgate.net

Sequential Suzuki cross-coupling reactions are particularly useful for creating unsymmetrical p-terphenyls. researchgate.nettandfonline.com For instance, a flow reactor setup has been developed for the chemo-selective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene (B110544) with various arylboronic acids. researchgate.nettandfonline.com This method allows for the synthesis of a range of unsymmetrically substituted p-terphenyl compounds in excellent yields. researchgate.net The Suzuki coupling has also been employed in the synthesis of p-terphenyl-linked carbohydrate mimetics, where a p-bromophenyl-substituted intermediate is coupled with a boronic acid to form the terphenyl structure. beilstein-journals.org

Interactive Data Table: Comparison of Synthetic Pathways for p-Terphenyl Derivatives

Synthetic PathwayKey FeaturesTypical ReagentsCommon Applications
Friedel-Crafts Alkylation Intramolecular cyclization to form bridged systems. marquette.eduLewis acids (e.g., AlCl₃), alkanoyl chlorides. beilstein-journals.orggoogle.comSynthesis of liquid crystals and complex polycyclic aromatic hydrocarbons. marquette.edugoogle.com
Automated Chemical Synthesis Rapid, iterative synthesis of compound libraries. researchgate.netnih.govMIDA boronates, dihalides, palladium catalysts. researchgate.netnih.govHigh-throughput screening, structure-property relationship studies. researchgate.netchemrxiv.org
Suzuki Cross-Coupling Versatile C-C bond formation with high functional group tolerance. beilstein-journals.orgresearchgate.netArylboronic acids, aryl halides, palladium catalysts. beilstein-journals.orgresearchgate.netSynthesis of symmetrical and unsymmetrical biaryls and polyaryls. researchgate.netresearchgate.net

Precursors and Starting Materials

The synthesis of this compound fundamentally relies on the availability of suitable precursors. The most direct precursors are p-terphenyl itself, which can be functionalized, and 4-Nitro-p-terphenyl (B78885), where the nitro group serves as a convenient precursor to the amine.

p-Terphenyl is a readily available hydrocarbon that serves as the foundational structure for many derivatives, including this compound. marquette.educhemsrc.com Its chemical stability allows for a variety of functionalization reactions. One of the most common transformations is nitration. The nitration of p-terphenyl in glacial acetic acid with fuming nitric acid can yield 4-nitro-p-terphenyl, which is a direct precursor to the target molecule. researchgate.net

Furthermore, p-terphenyl and its derivatives are key components in the synthesis of advanced materials. For example, it is used as a starting material in Friedel-Crafts reactions to produce more complex structures. marquette.edugoogle.com In the context of materials science, p-terphenyl is a precursor for creating polymers and other materials with specific electronic and optical properties. evitachem.com

4-Nitro-p-terphenyl is a crucial intermediate in the synthesis of this compound. chemsrc.comchemsrc.com This compound is typically prepared by the nitration of p-terphenyl. researchgate.net The nitro group is an excellent electron-withdrawing group, which deactivates the aromatic rings to further electrophilic substitution but also provides a functional handle that can be readily converted to an amino group.

The standard method for converting 4-Nitro-p-terphenyl to this compound is through reduction. This can be achieved using various reducing agents. For example, a common laboratory procedure involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrazine. chemicalbook.com This reduction is generally high-yielding and provides a clean product. chemicalbook.com The isolation of 4-nitro-p-terphenyl from the nitration reaction mixture can be accomplished through chromatographic techniques. researchgate.netresearchgate.net

Interactive Data Table: Key Precursors for this compound Synthesis

PrecursorCAS NumberMolecular FormulaRole in Synthesis
p-Terphenyl 92-94-4C₁₈H₁₄Starting hydrocarbon backbone for functionalization (e.g., nitration). chemsrc.comresearchgate.net
4-Nitro-p-terphenyl 10355-53-0C₁₈H₁₃NO₂Direct precursor that is reduced to form the amino group. chemsrc.comchemsrc.com

p-Terphenyl

Advanced Synthetic Strategies for Functionalization

The functionalization of the this compound scaffold is critical for tailoring its properties for specific applications in materials science and molecular electronics. Advanced strategies move beyond simple substitutions, focusing on precise control over reaction sites and the incorporation of the molecule into larger, ordered systems.

Strategies for Site-Selective Functionalization

Achieving site-selectivity in symmetric molecules, such as those with two identical functional groups, presents a significant chemical challenge. For derivatives like 4,4″-diamino-p-terphenyl, differentiating between the two terminal amino groups is crucial for creating complex, non-symmetric macromolecules. A novel and advanced strategy to achieve this involves exploiting the interaction between the molecule and a substrate surface to induce dissymmetry.

Research has demonstrated that the adsorption of 4,4″-diamino-p-terphenyl onto a copper (Cu(111)) surface leads to an asymmetric binding affinity of the two amino groups. nih.gov This symmetry breaking is a result of a lattice mismatch between the molecule and the underlying copper atoms, combined with interactions with the subsurface atomic layer. nih.goviphy.ac.cn Using low-temperature atomic force microscopy (AFM), studies have revealed that while the molecule retains its symmetry on a gold (Au(111)) surface, the Cu(111) surface forces an asymmetric adsorption geometry. nih.gov This induced dissymmetry alters the binding affinity of one amine group, which can then be used for side-preferential attachment in subsequent on-surface reactions. nih.goviphy.ac.cn This method provides a powerful route towards surface-induced dissymmetric activation of an otherwise symmetric compound, enabling controlled, step-wise functionalization. iphy.ac.cn

Another functionalization approach involves incorporating the entire this compound unit into a larger polymer network. In one such method, amine-functionalized hypercrosslinked polymers (HCPs) were synthesized via a Friedel-Crafts alkylation reaction. worktribe.com Here, this compound was used as the monomer, and dichloromethane (B109758) served as both the solvent and the cross-linker in the presence of an aluminum chloride catalyst. worktribe.com This strategy effectively functionalizes the terphenyl core by creating a stable, porous polymer material with accessible amino groups throughout the structure, suitable for applications like CO2 capture. worktribe.com

StrategyDescriptionKey Finding
Surface-Induced Dissymmetry Adsorption of 4,4″-diamino-p-terphenyl on a Cu(111) surface causes a geometric and electronic asymmetry between the two terminal amino groups. nih.govOne amino group exhibits a different binding affinity, allowing for site-preferential reactions and the directed assembly of complex structures. nih.goviphy.ac.cn
Polymer Incorporation Use of this compound as a monomer in a Friedel-Crafts alkylation reaction to form a hypercrosslinked polymer. worktribe.comCreates a stable, functional material where the amino-terphenyl unit is integrated into a larger, porous network. worktribe.com

Integration into Self-Assembled Systems

The rigid, linear structure and functional amino groups of this compound and its derivatives make them ideal building blocks for constructing highly ordered nanostructures through self-assembly. The integration of these molecules into such systems is heavily influenced by the substrate, temperature, and intermolecular forces.

On-surface self-assembly has been extensively studied using scanning tunneling microscopy (STM). When 4,4″-diamino-p-terphenyl (DAT) is deposited on a gold (Au(110)) surface, its assembly is thermo-controllable. iphy.ac.cnresearchgate.net At an annealing temperature of 100°C, the molecules form a ladder-like structure on a reconstructed surface. iphy.ac.cnresearchgate.net Increasing the temperature to around 200°C induces partial dehydrogenation of the amino groups, leading to the formation of N–Au bonds and creating distinct domains of molecules with varying degrees of dehydrogenation. iphy.ac.cnresearchgate.net At a higher temperature of 350°C, all molecules undergo complete dehydrogenation at both amino ends to form a single, uniform self-assembled structure. iphy.ac.cnresearchgate.net

The choice of metal substrate also plays a critical role. On a Cu(001) surface, 4,4″-diamino-p-terphenyl lies flat, with the most stable configuration involving a slight rotation relative to the surface's crystal direction. mdpi.com The interaction is strong, with electron density accumulating at the molecule-surface interface, indicating a significant chemical interaction. mdpi.com The dissymmetry induced by the Cu(111) surface, as mentioned previously, can also guide the self-assembly process. This effect was exploited to direct the preferential attachment of 2-triphenylenecarbaldehyde to one side of the diamino-p-terphenyl molecule, demonstrating control over the formation of multicomponent self-assembled clusters. nih.goviphy.ac.cn

Beyond two-dimensional surface assemblies, amino-terphenyl derivatives are used as subcomponents in the creation of complex three-dimensional, self-assembled coordination cages. Chiral diaminoterphenylene units, functionalized with glyceryl groups, have been used in conjunction with 2-formylpyridine and iron(II) ions to enantioselectively form large, water-soluble Fe₄L₆ tetrahedral cages. cam.ac.uk These cages possess a chiral internal cavity capable of encapsulating a range of guest molecules, demonstrating how the terphenyl unit can be integrated into sophisticated, functional host-guest systems. cam.ac.uk

SystemPrecursorsKey Features of Assembly
DAT on Au(110) 4,4″-diamino-p-terphenyl (DAT)Temperature-dependent structures; dehydrogenation of amino groups at higher temperatures (200-350°C) leads to N-Au bond formation and ordered domains. iphy.ac.cnresearchgate.net
DAT on Cu(001) 4,4″-diamino-p-terphenyl (DAT)Strong molecule-surface interaction; molecules lie flat with a specific rotation angle relative to the substrate. mdpi.com
DAT and TPCA on Cu(111) 4,4″-diamino-p-terphenyl (DAT), 2-triphenylenecarbaldehyde (TPCA)Surface-induced dissymmetry of DAT directs the side-preferential attachment of TPCA, forming ordered bimolecular clusters. nih.goviphy.ac.cn
Fe₄L₆ Coordination Cage Chiral diaminoterphenylene, 2-formylpyridine, Fe(II) ionsSubcomponent self-assembly forms a large, water-soluble tetrahedral cage with a chiral internal cavity for host-guest chemistry. cam.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGIXVUZFPZOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325424
Record name 4-Amino-p-terphenyl
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Molecular Weight

245.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7293-45-0
Record name 7293-45-0
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Record name 4-Amino-p-terphenyl
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Detailed Research Findings

Applications in Organic Electronics

The unique electronic characteristics of 4-Amino-p-terphenyl have positioned it as a molecule of interest in the field of organic electronics. Its rigid aromatic structure is conducive to charge transport, a fundamental property for electronic applications.

While direct application of this compound in OLEDs is a subject of ongoing research, its derivatives have shown promise. The terphenyl core is known to be a blue-light-emitting chromophore. acs.org The amino group can be functionalized to tune the emission color and improve charge injection and transport properties. For instance, derivatives of terphenyl amines, such as tri(p-terphenyl-4-yl)amine, have been investigated as blue-emitting materials in OLEDs, demonstrating high thermal stability. chalcogen.ro The incorporation of such molecules aims to achieve high efficiency and long operational lifetimes for blue OLEDs, which are critical for display and lighting technologies. rsc.org

At the nanoscale, this compound has been a key subject in the study of single-molecule junctions, where the electrical conductance of a single molecule is measured. Research has shown that this compound, even with only a single amino anchor group, can form stable molecular junctions with gold electrodes. researchgate.netchemrxiv.org These studies have revealed that it exhibits a distinct and well-defined high conductance state. researchgate.netchemrxiv.org This is attributed to the formation of a robust covalent bond between the molecule and the gold electrode under an electric field, a phenomenon facilitated by the primary amine group. researchgate.netchemrxiv.org These findings are significant for the design of molecular-scale electronic components and understanding charge transport at the ultimate limit of miniaturization. researchgate.net

A data table from a representative single-molecule conductance study is shown below:

MoleculeConductance StateConductance (G₀)
This compound (PPP) High~10⁻²
This compound (PPP) Low~10⁻⁴

Note: G₀ is the quantum of conductance, approximately 77.5 µS. The values are approximate and can vary based on experimental conditions.

Automated Chemical Synthesis

Use in High-Performance Polymers

The bifunctional nature of this compound, possessing a rigid rod-like segment and a reactive amino group, makes it a valuable monomer for creating high-performance polymers, particularly wholly aromatic polyamides (aramids).

This compound and its derivatives are used in polycondensation reactions with aromatic diacid chlorides to produce polyamides. kpi.uacapes.gov.br The inclusion of the bulky, rigid p-terphenyl (B122091) unit in the polymer backbone can disrupt close chain packing. This disruption often leads to improved solubility in organic solvents, which is a significant advantage for polymer processing. kpi.uacapes.gov.br At the same time, the inherent rigidity of the terphenyl unit helps to maintain high glass transition temperatures (Tg) and thermal stability in the resulting polyamides. kpi.uacapes.gov.br Research has demonstrated the synthesis of various polyamides from diamino-p-terphenyl derivatives, resulting in amorphous polymers that are soluble in polar aprotic solvents and exhibit no weight loss at temperatures up to 350-400 °C. kpi.uacapes.gov.br

A summary of properties for a polyamide synthesized from a diamino-p-terphenyl derivative is provided in the table below:

Polymer PropertyValue
Glass Transition Temperature (Tg) 212 - 305 °C
Decomposition Temperature (in air) > 357 °C
Solubility Soluble in NMP, DMAc
Crystallinity Amorphous

Role in Porous Materials

The defined geometry and rigidity of this compound make it an excellent building block for creating crystalline porous materials, such as covalent organic frameworks (COFs).

In the architecture of COFs, molecules like this compound act as struts or linkers that connect nodes to form a porous network. The amino group can react with other functional groups, such as aldehydes, to form stable covalent bonds (e.g., imine bonds), leading to the formation of a robust and crystalline framework. researchgate.net The length of the p-terphenyl unit dictates the pore size of the resulting COF. These materials are characterized by high surface areas and ordered pore structures. rsc.orgacs.org COFs built using terphenyl-based linkers are being explored for a variety of applications, including the storage and separation of gases, and as catalytic platforms. researchgate.netiu.edu.sa For example, the tailored pore environment can allow for selective adsorption of certain gas molecules over others. rsc.org

Electronic Structure and Theoretical Investigations

Computational Chemistry Approaches

A variety of computational methods have been utilized to investigate 4-Amino-p-terphenyl and its derivatives, each offering unique advantages for understanding its structural and electronic properties.

Density Functional Theory (DFT) is a cornerstone for investigating the electronic structure of this compound. researchgate.netresearchgate.net This quantum-mechanical approach is used to determine optimized molecular geometries, understand reaction pathways, and analyze intermolecular interactions. rsc.orgnih.gov DFT calculations have been fundamental in confirming reaction pathways on metal surfaces and in understanding non-covalent interactions at an atomic level. rsc.orgnih.gov

In a study on the related molecule 4,4″-diamino-p-terphenyl (DAT) on a Cu(001) surface, first-principles calculations based on DFT were used to systematically explore its adsorption behavior. mdpi.com These calculations, which employed the Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional and accounted for van der Waals forces using the DFT-D2 method, identified the most stable adsorption configurations and energies. mdpi.com The study found that the structural geometry and stability are highly dependent on the specific adsorption sites of the molecule's benzene (B151609) rings and nitrogen atoms on the copper surface. mdpi.com The most stable configuration involved the DAT molecule lying flat with a specific rotation angle relative to the surface, indicating a strong interaction, with an adsorption energy of -3.871 eV. mdpi.com

Table 1: Adsorption Energies for Different Configurations of 4,4″-diamino-p-terphenyl on a Cu(001) Surface

ConfigurationAdsorption Energy (eV)Description
a-3.871Most stable configuration, molecule lies flat with a 13.2° rotation.
b-3.824Second-lowest-energy configuration, asymmetric adsorption.
c-3.791Symmetric structure with the center benzene ring on a hollow site.

To specifically understand electron transport through single-molecule junctions, the NEGF-DFT method is employed. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org This powerful technique calculates the transmission probability of electrons moving through the molecule when it is connected between two electrodes. For this compound, NEGF-DFT calculations have been crucial for interpreting experimental observations from scanning tunneling microscope-break junction (STM-BJ) experiments. researchgate.netresearchgate.net These simulations help to explain the origins of the distinct conductance states observed for the molecule, providing a theoretical basis for the measured electronic behavior. researchgate.netdp.tech

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational arrangements of molecules. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net In the context of this compound, MD simulations are used to understand the physical stacking conformations of the molecules. chemrxiv.org This is particularly important for explaining the low conductance state, which is believed to arise from through-space interactions between non-covalently bonded molecular dimers. researchgate.netchemrxiv.org In studies of related terphenyl systems, MD simulations have been conducted over nanosecond timescales to explore interactions with surrounding media, like water, using force fields and thermostats to maintain system conditions. rsc.org

Ab initio Hartree-Fock (HF) calculations represent a fundamental approach in electronic structure theory, solving the Schrödinger equation without empirical parameters. researchgate.net The method approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. While computationally more demanding than DFT, the HF method provides a foundational, first-principles description of the electronic system. It has been widely used for vibrational analyses and studying the properties of various molecular systems. researchgate.netacs.org

The Density Functional Tight Binding (DFTB) method is an approximate quantum chemical method derived from DFT. science.gov It offers a compromise between computational cost and accuracy, making it suitable for very large molecular systems. researchgate.net The method is based on a second-order expansion of the DFT total energy around a reference density. science.gov In studies of related m-terphenyl (B1677559) compounds, DFTB, in conjunction with DFT and MD simulations, has been used for an in-depth exploration of electronic structures, reactivity profiles, and dynamic behaviors. rsc.org Specifically, the GFN2-xTB technique, a DFTB method, has been used for the initial pre-optimization of molecular structures before applying more computationally intensive methods. rsc.org

Ab Initio Calculations (HF)

Electronic Properties and Charge Transport Mechanisms

The investigation of this compound (often abbreviated as PPP in literature) in single-molecule electronic devices has revealed unique charge transport characteristics. researchgate.netresearchgate.net When placed in a junction between two gold electrodes, it exhibits two distinct and well-defined conductance states: a high conductance state and a low conductance state. chemrxiv.orgresearchgate.netchemrxiv.org This behavior is in contrast to other p-terphenyl (B122091) derivatives, where the high conductance state is typically absent or significantly diminished. researchgate.netchemrxiv.org

The origin of these two states has been elucidated through a combination of experimental work and the theoretical calculations described above. researchgate.netresearchgate.net

High Conductance State : This state is attributed to a through-bond charge transport mechanism. researchgate.net It arises from the dynamic formation of a robust Au-C covalent bond between the molecule and a gold electrode. researchgate.netchemrxiv.org This bond formation is thought to be facilitated by a single electron oxidation event and stabilized by a rigid, resonant structure under the influence of an oriented external electric field. researchgate.netchemrxiv.orgchemrxiv.org

Low Conductance State : This state, which is observed in all studied amino-p-terphenyl derivatives, is explained by a through-space charge transport mechanism. researchgate.netchemrxiv.org It is believed to result from non-covalent dimeric interactions, such as π-π stacking between adjacent molecules within the junction. researchgate.netchemrxiv.orgsmolecule.com The aromatic structure of the terphenyl backbone allows for efficient π-π stacking, which provides a pathway for charge transport. smolecule.com

The ability of this compound to form a dynamic covalent bond under an electric field makes it a particularly interesting candidate for molecular electronic devices, offering insights into the mechanisms of molecular binding and junction formation. researchgate.netchemrxiv.orgchemrxiv.org

High Conductance States and Au-C Bond Formation

A distinct and well-defined high conductance state is a notable feature of this compound. chemrxiv.orgresearchgate.netresearchgate.net This high conductance is attributed to the dynamic formation of a robust gold-carbon (Au-C) covalent bond when the molecule is in a junction between gold electrodes. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org This bond formation is not spontaneous but is triggered by the presence of an oriented external electric field (OEEF). chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org The primary amine group plays a crucial role in facilitating this dynamic linkage. chemrxiv.orgresearchgate.net

The mechanism involves a single electron oxidation event at the electrode, which, facilitated by the OEEF, leads to a radical-based rigid resonating structure in the this compound molecule. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net This structure stabilizes the formation of the Au-C bond, creating a through-bond electron transport pathway that results in the observed high conductance. researchgate.netchemrxiv.org This phenomenon is particularly significant as it demonstrates that even molecules with a single terminal anchor group can form stable, high-conductance junctions, a finding that could have profound implications for the design of molecular electronic devices. chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.org

Low Conductance States and Non-Covalent Dimeric Interactions

In addition to the high conductance state, this compound, along with other amino-p-terphenyl derivatives, also exhibits a low conductance state. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net This state is understood to arise from non-covalent dimeric interactions. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.netdp.tech In this scenario, two molecules in the junction interact through intermolecular stacking, creating a through-space electron transport pathway. researchgate.netchemrxiv.org This pathway is inherently less efficient than the through-bond transport of the high conductance state, thus resulting in lower conductance values. researchgate.net The presence of this low conductance state is a common feature among amino-p-terphenyl derivatives. chemrxiv.orgresearchgate.net

Conductance StateProposed MechanismElectron Transport Pathway
High Dynamic Au-C covalent bond formation. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgThrough-bond. researchgate.netchemrxiv.org
Low Non-covalent dimeric interactions. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.netThrough-space. researchgate.netchemrxiv.org

Role of Oriented External Electric Fields (OEEFs)

Oriented external electric fields (OEEFs) are a critical factor in dictating the conductance state of this compound in molecular junctions. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org These fields, generated by the applied bias between the electrodes in a scanning tunneling microscope-break junction (STM-BJ) setup, can trigger the dynamic formation of the Au-C bond. chemrxiv.orgresearchgate.net OEEFs achieve this by reorganizing the electron distribution within the molecule and stabilizing charge-separated resonant forms. researchgate.netchemrxiv.org This stabilization facilitates the electrochemical reaction that leads to the robust Au-C linkage, effectively switching the molecule to its high conductance state. researchgate.netresearchgate.netresearchgate.net The ability of OEEFs to induce such a significant change in molecular conductivity highlights a powerful strategy for controlling charge transport at the single-molecule level. chemrxiv.orgresearchgate.netchemrxiv.org

Electron Transfer (ET) Studies

Electron transfer (ET) studies on related p-terphenyl-bridged complexes provide insights into the fundamental processes governing charge movement through these systems. In a series of para-terphenyl-bridged cyclometalated ruthenium–amine conjugated complexes, the electronic properties were systematically varied by altering substituents on the amine group and terminal ligands on the ruthenium component. acs.org Cyclic voltammetry and spectroelectrochemical analyses revealed that the redox potential of the amine unit could be tuned, influencing the degree of electronic coupling and charge delocalization across the terphenyl bridge. acs.org These studies underscore the importance of the molecular structure in controlling electron transfer dynamics.

Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a key process in donor-π-acceptor (D-π-A) systems, and studies on terphenyl-based dyads offer valuable information. In meta-terphenyl linked D-π-A dyads, ICT behavior was observed, with the characteristics of the charge transfer being influenced by the electron-accepting ability of the acceptor group. rsc.orgrsc.org Lippert-Mataga plots confirmed that the ICT characteristics increased with stronger electron acceptors in the excited state. rsc.orgrsc.org However, in the ground state, steric hindrance due to the meta-terphenyl linkage played a more dominant role than the acceptor's electronic properties. rsc.orgrsc.org This highlights a decoupling of ground-state and excited-state electronic effects. rsc.org For para-terphenyl based D-π-A dyads, a gradual red-shift in absorption spectra was observed, corresponding to the conjugation effects of the terphenyl isomer, indicating ICT processes. researchgate.net

Ground and Excited State Characteristics

The photophysical properties of this compound and related structures are defined by their electronic absorption and emission characteristics, which are closely linked to their potential applications in optoelectronic devices.

Electronic Absorption and Emission Characteristics

The electronic absorption spectrum of p-terphenyl in cyclohexane (B81311) shows a strong absorption peak at approximately 276.2 nm. omlc.org The fluorescence emission spectrum, when excited at 290 nm in the same solvent, is characterized by a high quantum yield of 0.93. omlc.org

In donor-acceptor systems involving a terphenyl backbone, the absorption and emission are strongly influenced by intramolecular charge transfer. For instance, in meta-terphenyl linked dyads, tuning the electron-accepting group can shift the emission color from blue-green to red. rsc.orgrsc.org The fluorescence spectra of such systems show a strong dependence on solvent polarity, with increasing polarity leading to a significant red-shift (positive solvatochromism), indicative of a larger dipole moment in the excited state compared to the ground state. frontiersin.org This suggests a significant charge transfer character in the emitting excited state. frontiersin.org In some cases, the coexistence of two emission bands is observed, attributed to a locally excited (LE) state and a charge-transfer (ICT) emitting state. frontiersin.org

Compound SystemKey ObservationImplication
p-Terphenyl in cyclohexaneHigh fluorescence quantum yield (0.93). omlc.orgEfficient light emitter.
meta-Terphenyl D-π-A dyadsEmission color tunable from blue-green to red by varying the acceptor. rsc.orgrsc.orgPotential for color-tuned optoelectronics.
4-Aminobiphenyl derivativeStrong positive solvatochromism in fluorescence. frontiersin.orgSignificant intramolecular charge transfer in the excited state.

Photophysical Behavior and Quantum Yields

The photophysical properties of p-terphenyl derivatives, including this compound, are of significant interest due to their potential as blue emitters. nih.govrsc.org The quantum yield of unsubstituted p-terphenyl in cyclohexane is notably high at 0.93. omlc.org For some diphenylamino terphenyl derivatives, quantum yields approaching unity (0.96 and 0.94) have been observed, indicating highly efficient fluorescence. nih.gov

The photophysical behavior is influenced by the molecular structure and the surrounding environment. For instance, the fluorescence quantum yields of certain diphenylamino terphenyl compounds can vary between solution and the solid state. Embedding these molecules in a rigid matrix like PMMA can suppress non-radiative decay processes, leading to an increase in the quantum yield. nih.gov In a series of diphenylamino terphenyl donor-acceptor conjugates, high fluorescence quantum yields were recorded in dichloromethane (B109758). nih.gov

The photolysis of chlorinated p-terphenyls has been studied to understand their environmental degradation. The quantum yield of photoreaction was found to decrease with increasing chlorine content and with ortho-substitution. cdnsciencepub.com Only 4-chloro-p-terphenyl showed a significant increase in its quantum yield in the presence of an amine, suggesting an exciplex-mediated photodecomposition mechanism for compounds that are otherwise relatively stable to light. cdnsciencepub.com

Theoretical calculations have been used to understand the factors influencing fluorescence enhancement. For p-terphenyl, with a native quantum yield of 0.88, the potential for fluorescence enhancement using nanophotonic structures has been explored. researchgate.net

Below is a data table summarizing the quantum yields of p-terphenyl and related derivatives under various conditions.

Compound/DerivativeSolvent/MatrixQuantum Yield (Φ)Reference
p-TerphenylCyclohexane0.93 omlc.org
Diphenylamino terphenyl derivative 3aPMMA0.96 nih.gov
Diphenylamino terphenyl derivative 3bPMMA0.94 nih.gov
Diphenylamino terphenyl derivative 3cPMMA0.38 nih.gov
p-TerphenylNot Specified0.88 researchgate.net

Fluorescence Dynamics and Anisotropy

The study of fluorescence dynamics and anisotropy provides insights into the rotational motion and energy transfer processes of fluorescent molecules like this compound and its parent compound, p-terphenyl. Fluorescence anisotropy is a powerful technique for investigating molecular interactions and dynamics in solution. github.iosci-hub.se

Time-resolved fluorescence measurements of p-terphenyl in various solvents have revealed complex decay dynamics. acs.org Upon excitation, p-terphenyl is believed to undergo an extremely fast intramolecular redistribution of vibrational energy. acs.org This is followed by a conformational relaxation in the excited state (S1), with a time constant of 6–13 picoseconds, which shows a linear dependence on the solvent's viscosity. acs.org This suggests that the twisting motion of the phenyl rings is a key factor in the non-radiative decay pathway. In contrast, for 2,2″-dimethyl-p-terphenyl, where this torsional motion is sterically hindered, the vibrational relaxation is independent of solvent viscosity. acs.org

Fluorescence anisotropy has been employed to study the binding of terphenyl compounds to biological macromolecules. For example, 1,4-substituted terphenyl compounds have been investigated as inhibitors of the HIV-1 Rev protein-RRE interaction. researchgate.net Fluorescence anisotropy displacement assays, using a fluorescently labeled RNA-binding peptide, have been used to measure the inhibitory potency (IC50 values) of these terphenyl derivatives. researchgate.netresearchgate.net The results indicated that certain terphenyls could effectively inhibit the formation of the RRE-Rev complex. researchgate.net

The fundamental anisotropy of a fluorophore is influenced by the angle between the absorption and emission transition dipoles. For one-photon excitation, the theoretical maximum anisotropy is 0.4, while for two-photon excitation, it is higher at 4/7. github.io In practice, factors like rotational diffusion and energy transfer can lead to a decrease in the observed anisotropy. github.ionih.gov The study of how anisotropy changes with factors like viscosity, temperature, and binding to other molecules provides valuable information about the size, shape, and flexibility of the fluorescent probe and its environment. sci-hub.se

Advanced Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the characterization of 4-Amino-p-terphenyl, each offering unique insights into its molecular framework and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments, respectively.

¹H NMR: The proton NMR spectrum of this compound displays a series of signals in the aromatic region, typically between 6.5 and 8.0 ppm. The protons on the aniline (B41778) ring (the phenyl ring bearing the amino group) are influenced by the electron-donating nature of the -NH₂ group, causing them to appear at a relatively higher field (lower ppm) compared to the protons on the other two phenyl rings. The protons of the terminal, unsubstituted phenyl ring and the central phenyl ring resonate at lower fields. The coupling patterns (doublets, triplets, or multiplets) arise from spin-spin interactions between adjacent protons, allowing for the assignment of each signal to a specific position on the terphenyl backbone. The two protons of the amino group typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. In this compound, due to symmetry, fewer than 18 signals may be observed. The carbon atom attached to the amino group (C-NH₂) is significantly shielded and appears at a distinct chemical shift. The chemical shifts of the other aromatic carbons are influenced by their position relative to the amino group and the other phenyl rings. For comparison, the ¹³C NMR data for the parent compound, p-terphenyl (B122091), shows signals for the different carbon environments within its structure. chemicalbook.com For example, in one analysis, p-terphenyl in CDCl₃ exhibited signals for its distinct carbons across the aromatic region. chemicalbook.com

Table 1: Representative NMR Data for Terphenyl Derivatives

NucleusCompoundSolventChemical Shifts (δ, ppm)
¹H NMR p-TerphenylCDCl₃A: 7.680, B: 7.646, C: 7.460, D: 7.365 chemicalbook.com
¹³C NMR AnilineCDCl₃146.92, 129.64, 118.73, 115.45 rsc.org
¹³C NMR 4-nitro-[1,1';4',1'']terphenyl-140.1, 132.7, 131.3, 129.5, 128.5, 125.4, 125.1, 123.6, 122.9, 119.2, 114.3, 101.5

Note: Specific, verified spectral data for this compound was not available in the cited sources. The table provides data for related compounds to illustrate typical chemical shift ranges.

Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nicoletcz.cz The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent features include:

N-H Stretching: The amino (-NH₂) group gives rise to a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹. The two distinct bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: Sharp absorption bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

C=C Stretching: Aromatic ring skeletal vibrations result in several sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine typically appears as a broad band around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is usually found in the 1250-1360 cm⁻¹ range.

Aromatic C-H Bending: Strong absorptions due to out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region. The specific pattern of these bands can provide information about the substitution pattern of the aromatic rings.

These spectral "fingerprints" are unique to the molecule's composition and structure. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3300 - 3500
Aromatic C-H StretchAromatic Ring3000 - 3100
N-H Bending (Scissoring)Primary Amine (-NH₂)1600 - 1650
Aromatic C=C StretchAromatic Ring1450 - 1600
C-N StretchAromatic Amine1250 - 1360
Aromatic C-H Bending (Out-of-plane)Aromatic Ring690 - 900

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Studies on aminoterphenyl derivatives demonstrate the utility of XPS in understanding their chemical bonding, particularly when adsorbed on surfaces. researchgate.netacs.org

For this compound, XPS analysis focuses on the core-level spectra of carbon (C1s) and nitrogen (N1s). The N1s spectrum is particularly informative. In a study of 4,4''-diamino-p-terphenyl (B1209156) (a closely related molecule) on a silicon surface, the N1s peak was decomposed into two components. researchgate.netacs.org One component corresponded to the nitrogen atom of an amino group chemically bonded to the silicon surface (Si-NH-terphenyl), while the other corresponded to a free, unreacted amino group (-NH₂). researchgate.netacs.org This indicates that molecules can bind to a surface through one of their terminal amino groups while the other remains intact. researchgate.net

DFT calculations have been used to study the XPS of the amine headgroup in various aminothiolate monolayers, including 3-(4''-amino-1,1':4',1''-terphenyl-4-yl)propane-1-thiol (ATPT). researchgate.net These studies show that the N1s binding energy can distinguish between neutral amine groups and protonated ammonium (B1175870) species, with the latter appearing at higher binding energies. researchgate.net Such analyses are crucial for understanding the interaction of this compound with different chemical environments.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is dominated by strong absorptions in the ultraviolet region, arising from π→π* transitions within the conjugated terphenyl system.

The parent compound, p-terphenyl, exhibits a strong absorption maximum around 276-280 nm. nih.govomlc.org The addition of the amino group to the terphenyl backbone acts as an auxochrome, an electron-donating group that modifies the absorption properties. This typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted p-terphenyl. The amino group's lone pair of electrons can participate in resonance with the aromatic π-system, lowering the energy gap for electronic transitions.

The fluorescence emission spectrum of p-terphenyl dissolved in cyclohexane (B81311) shows a maximum emission at a longer wavelength than its absorption, a phenomenon known as the Stokes shift. omlc.org Doping p-terphenyl with other molecules, such as perylene, can lead to efficient energy transfer, altering the fluorescence properties of the material. researchgate.net

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable structural information based on fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight (245.3 g/mol ). nih.gov In GC-MS analysis recorded in the NIST database, the top peak (base peak) is observed at an m/z of 245, confirming the molecular ion. nih.gov The presence of a smaller M+1 peak is attributable to the natural abundance of the ¹³C isotope.

Fragmentation of the molecular ion can occur, providing clues to the molecule's structure. Common fragmentation pathways for aromatic amines may include the loss of hydrogen or components of the aromatic system. The analysis of these fragment ions helps to confirm the terphenyl structure and the presence of the amino substituent. GC-MS has been utilized for the quantification of compounds including this compound. researchgate.net

Table 3: GC-MS Data for this compound

ParameterValueSource
Library Main LibraryPubChem nih.gov
Molecular Weight 245.3 g/mol PubChem nih.gov
m/z of Top Peak (Molecular Ion) 245PubChem nih.gov
m/z of 2nd Highest Peak 246PubChem nih.gov
m/z of 3rd Highest Peak 123PubChem nih.gov

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. bhu.ac.in While this compound in its ground state is a diamagnetic molecule with no unpaired electrons and thus ESR-inactive, the technique is highly relevant for studying its radical ions or its behavior in specific applications.

In a study on molecular electronics, ESR was used to characterize the electronic properties of this compound. confex.com It was found that a single electron oxidation event could occur, leading to the formation of a radical cation. confex.com ESR spectroscopy is the definitive method for detecting and characterizing such paramagnetic species. The resulting ESR spectrum's g-factor and hyperfine splitting patterns can provide detailed information about the distribution of the unpaired electron's spin density across the molecular framework.

Furthermore, ESR studies on the lowest excited triplet states of related polyphenyl molecules have shown how molecular structure influences the electronic properties, such as the zero-field splitting parameters. acs.org These studies provide a basis for understanding the behavior of this compound if it were to be excited into a triplet state or form a radical species.

Mass Spectrometry (MS and GC-MS)

Surface Adsorption and Interface Studies

The interaction of this compound with various surfaces is critical for its application in molecular electronics and on-surface synthesis. The adsorption behavior is dictated by a delicate balance of molecule-substrate interactions, intermolecular forces, and substrate crystallography.

The adsorption of this compound (APTP) shows significant variability depending on the substrate and environmental conditions.

On Cu(111): Studies reveal that the behavior of APTP on Copper(111) is highly dependent on temperature. nih.gov When deposited on a Cu(111) surface at low temperatures (77 K), the molecules diffuse rapidly, which is observed as fuzzy and indistinct patterns in scanning tunneling microscopy. nih.gov A chemical reaction, likely the dehydrogenation of the amino group, is initiated only after the substrate is heated to 370 K. nih.gov This thermal requirement for reaction can be significantly lowered by introducing other molecules that act as radical initiators. nih.govresearchgate.net

On Au(111): The interaction with Gold(111) is of particular interest for single-molecule electronics. chemrxiv.org While traditional adsorption involves the amino group anchoring to the surface, research has revealed a more complex, dynamic mechanism under the influence of an oriented external electric field (OEEF). chemrxiv.org In such conditions, a robust, covalent Au-C bond can be formed at the terminal phenyl ring (the end of the molecule opposite the amino group). chemrxiv.org This field-induced chemical adsorption creates a stable molecular bridge, a phenomenon crucial for creating well-defined single-molecule junctions. chemrxiv.org

On Cu(001), Si(001), and Si(111): Detailed experimental and theoretical studies on the adsorption mechanisms of the mono-functionalized this compound on Cu(001), Si(001), and Si(111) surfaces are not as extensively reported in the scientific literature as for its difunctional analogue, 4,4″-diamino-p-terphenyl (DAT). mdpi.comresearchgate.netacs.orgacs.orgjaist.ac.jp For DAT, research shows strong chemical bonding on silicon surfaces via the amino groups and complex, asymmetric adsorption on copper surfaces due to lattice mismatch. mdpi.comacs.orgnih.gov

A summary of key adsorption findings for this compound and its di-amino analogue on various surfaces is presented below.

CompoundSurfaceAdsorption CharacteristicsResearch Finding
This compound (APTP) Cu(111)High mobility at low temperature; reacts at 370 K. nih.govIndicates physisorption at low temperature, transitioning to chemisorption upon annealing. nih.gov
This compound (PPP) Au(111) ElectrodeForms dynamic Au-C bond under electric field. chemrxiv.orgA radical-based mechanism facilitates robust junction formation for molecular electronics. chemrxiv.org
4,4″-diamino-p-terphenyl (DAT)Cu(111)Asymmetric adsorption due to lattice mismatch. nih.govresearchgate.netThe two identical amine groups exhibit different binding affinities to the surface. nih.govresearchgate.net
4,4″-diamino-p-terphenyl (DAT)Au(111)Symmetric adsorption geometry is retained. nih.govresearchgate.netThe larger lattice constant of gold accommodates the molecule without inducing strain. researchgate.netresearchgate.net
4,4″-diamino-p-terphenyl (DAT)Cu(001)Lies flat with a 13° rotation in the most stable state. mdpi.comresearchgate.netStrong interaction confirmed by a high adsorption energy of -3.871 eV. researchgate.net
4,4″-diamino-p-terphenyl (DAT)Si(111) & Si(001)The amino groups preferentially form chemical bonds with the silicon surface. mdpi.comresearchgate.netacs.orgIndicates strong molecule-substrate interaction leading to chemisorption. acs.org

STM is a primary tool for visualizing the behavior of this compound at the single-molecule level.

On Cu(111), STM imaging at 77 K reveals fuzzy patterns, a direct consequence of the rapid diffusion of individual APTP monomers on the surface. nih.gov This high mobility indicates a relatively weak molecule-substrate interaction before thermal activation. nih.gov

Furthermore, STM is employed in a break-junction setup (STM-BJ) to measure the electrical conductance of single-molecule bridges. For this compound, these experiments have uncovered two distinct conductance pathways. chemrxiv.orgresearchgate.net A low-conductance state is consistently observed, which is attributed to through-space electronic transport arising from non-covalent interactions between molecules. chemrxiv.orgresearchgate.net More significantly, a well-defined high-conductance state also appears, which is characteristic of through-bond transport. chemrxiv.orgresearchgate.net This high-conductance feature is linked to the formation of a robust covalent bond between the molecule and the gold electrodes under an electric field. chemrxiv.org

Conductance FeatureTransport MechanismOrigin
High ConductanceThrough-bondCovalent Au-C linkage formed under electric field. chemrxiv.orgresearchgate.net
Low ConductanceThrough-spaceNon-covalent dimeric interactions. chemrxiv.orgresearchgate.net

Atomic Force Microscopy, particularly when using a CO-functionalized tip at low temperatures, provides sub-molecular resolution, enabling the precise determination of molecular adsorption geometry and bond structures. While this technique has been successfully applied to the related compound 4,4″-diamino-p-terphenyl to reveal a fascinating symmetry-breaking effect on Cu(111) surfaces, similar detailed AFM studies specifically characterizing the adsorption geometry of the mono-functional this compound are not prominently available in the reviewed literature. nih.govresearchgate.net The application of such advanced AFM techniques to this compound would be a valuable area for future investigation to elucidate its precise interaction with various substrates.

Electron density difference analysis is a computational method used to visualize the redistribution of electronic charge when a molecule adsorbs onto a surface. This analysis reveals the nature of the chemical bond, showing regions of electron accumulation and depletion. For the closely related 4,4″-diamino-p-terphenyl on a Cu(001) surface, first-principles calculations show a significant accumulation of electrons in the region between the molecule and the copper surface, confirming a strong interaction and charge transfer. mdpi.comresearchgate.net

While specific electron density difference maps for this compound were not found in the surveyed literature, the electrochemical finding that it forms a radical cation under an electric field strongly implies a significant rearrangement of its electron density at the interface with a gold electrode. chemrxiv.org This charge redistribution is fundamental to the subsequent formation of a covalent Au-C bond. chemrxiv.org

Analysis of the Density of States (DOS) provides crucial information about the electronic structure of the molecule-substrate system and is key to understanding charge transport properties. Theoretical studies on the di-amino analogue (DAT) on Cu(001) show that upon adsorption, the molecule's electronic character changes from semiconducting (with a clear HOMO-LUMO gap) to metallic. mdpi.comresearchgate.net This is evidenced by the appearance of new electronic states at the Fermi level, which arise from the hybridization of molecular orbitals with the continuous bands of the metal substrate, indicating strong electronic coupling. mdpi.comresearchgate.net

For this compound, non-equilibrium Green's function (NEGF) calculations combined with density functional theory (DFT) have been used to understand its electronic transport properties in single-molecule junctions. chemrxiv.org These calculations support a model where the distinct high-conductance state arises from the formation of a covalent Au-C bond. This robust chemical linkage creates a highly efficient pathway for electrons, which would be represented in a DOS analysis as significant hybridization and a continuous density of states across the molecule-electrode interface. chemrxiv.org The low conductance state, in contrast, is associated with weaker, non-covalent coupling. chemrxiv.org

Electron Density Difference Analysis at Interfaces

Electrochemical Characterization

The electrochemical properties of this compound have been investigated to understand its behavior under applied voltages, which is essential for its use in electronic devices. researchgate.netchemrxiv.org Techniques such as cyclic voltammetry, controlled-potential electrolysis, and electron spin resonance (ESR) spectroscopy have been employed. chemrxiv.org

A key finding from these studies is the molecule's ability to form a radical cation when subjected to an oriented external electric field, such as that present in a single-molecule junction. chemrxiv.org The formation of this radical state is crucial as it facilitates the creation of a stable, covalent Au-C bond between the terminal phenyl ring of the molecule and a gold electrode. chemrxiv.org This electrochemically-driven process is responsible for the appearance of the distinct and stable high-conductance state observed in STM-BJ experiments, demonstrating a unique mechanism for forming robust electrical contacts at the single-molecule scale. chemrxiv.org

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key electrochemical technique used to study the redox behavior of chemical species. In the context of this compound, also referred to as PPP in some literature, CV has been employed to characterize its electronic properties and its potential to form stable radical species. chemrxiv.orgconfex.comresearchgate.net

Research into the electronic properties of this compound has utilized cyclic voltammetry to understand its behavior in molecular junctions. chemrxiv.orgchemrxiv.org These studies reveal that the compound exhibits distinct and well-defined conductance states. researchgate.netresearchgate.netresearchgate.net The primary amine group is noted to play a crucial role in the formation of dynamic linkages. confex.comchemrxiv.org

In a typical experimental setup, cyclic voltammetry measurements are performed using a three-electrode system. While specific parameters for this compound can vary between studies, a general configuration involves a working electrode, a reference electrode, and a counter electrode in a solution containing the compound and a supporting electrolyte. Automated robotic systems have sometimes been used to ensure the reproducibility of these measurements. researchgate.net

The primary finding from CV studies is the characterization of a single electron oxidation event. confex.comchemrxiv.orgchemrxiv.org This oxidation is a crucial step that facilitates the formation of a robust covalent bond between the molecule and a gold electrode (Au-C bond), leading to a high conductance state. chemrxiv.orgconfex.comresearchgate.netchemrxiv.org This process is hypothesized to involve the generation of a radical cation, which is stabilized by the rigid, resonant structure of the p-terphenyl backbone. chemrxiv.orgchemrxiv.org The electrochemical oxidation is followed by a chemical reaction, as indicated by the shape of the voltammetric waves where the ratio of the cathodic to anodic peak currents is less than one. bibliotekanauki.pl

The oxidation potential provides insight into the energy required to remove an electron from the molecule. For the broader class of p-terphenyls, oxidation potentials have been measured and compared. For instance, unsubstituted p-terphenyl has a reported half-peak oxidation potential that is lower than that of anthracene (B1667546) but higher than N,N,N',N'-tetramethyl-p-phenylenediamine. bibliotekanauki.pl The presence of the amino group in this compound is expected to lower the oxidation potential compared to the unsubstituted parent compound, making it more susceptible to oxidation.

ParameterObservation/FindingReference
Redox ProcessA single electron oxidation event is observed. confex.com, chemrxiv.org, chemrxiv.org
MechanismThe oxidation facilitates the formation of a radical cation, leading to a covalent Au-C bond. chemrxiv.org, confex.com, chemrxiv.org
ReversibilityThe electrochemical oxidation is followed by a chemical reaction, indicating a degree of irreversibility. bibliotekanauki.pl
SignificanceThe oxidation event is directly linked to the molecule's ability to form high-conductance molecular junctions. chemrxiv.org, researchgate.net, researchgate.net

Bulk-Scale Electrolysis

Bulk-scale electrolysis, also known as controlled-potential electrolysis, is performed to quantitatively convert a starting material into a product by oxidation or reduction. For this compound, this technique has been used in conjunction with CV and spectroscopy to confirm the nature of the species formed upon oxidation. chemrxiv.orgconfex.comresearchgate.netchemrxiv.org

The primary purpose of applying bulk electrolysis to this compound is to generate a sufficient quantity of the oxidized species for analysis by other techniques, such as electron spin resonance (ESR) spectroscopy. chemrxiv.orgconfex.comresearchgate.net By holding the electrode potential at a value where oxidation occurs, a population of the radical cation can be produced in the solution. The subsequent ESR analysis helps to confirm the presence and characteristics of this radical, providing direct evidence for the single-electron oxidation mechanism hypothesized from CV data. chemrxiv.orgconfex.comchemrxiv.org

ObjectiveMethodOutcomeReference
Generate Oxidized SpeciesControlled-potential bulk electrolysis is applied to a solution of this compound.A population of the radical cation is generated. chemrxiv.org, confex.com, researchgate.net
Confirm Radical FormationThe product of the electrolysis is analyzed using Electron Spin Resonance (ESR) spectroscopy.ESR confirms the presence of the radical species. chemrxiv.org, confex.com, chemrxiv.org
Elucidate MechanismThe findings are correlated with cyclic voltammetry and molecular conductance measurements.Provides strong evidence that a single-electron oxidation event is responsible for the high-conductance state. chemrxiv.org, chemrxiv.org, chemrxiv.org

Standard Electrode Potential Determination

The standard electrode potential (E°) is a fundamental measure of the reducing or oxidizing power of a substance under standard conditions (1 M concentration, 1 atm pressure, 298 K). It is typically measured against a reference electrode, such as the Standard Hydrogen Electrode (SHE), which is assigned a potential of 0.00 V. savemyexams.comlibretexts.org

For a given half-reaction, the standard electrode potential indicates the tendency for reduction to occur. A more positive E° value signifies a greater tendency for the species to be reduced. savemyexams.com The potential of a complete electrochemical cell (E°cell) can be calculated from the standard potentials of the two half-cells involved. libretexts.org

Direct determination of the standard electrode potential for the this compound radical cation/4-Amino-p-terphenyl redox couple is not explicitly reported in the reviewed literature. Such measurements can be challenging for complex organic molecules in non-aqueous solvents or for irreversible systems. als-japan.com

However, the oxidation potentials obtained from cyclic voltammetry experiments serve as a practical indicator of the molecule's tendency to be oxidized. bibliotekanauki.pl These potentials are measured relative to a specific reference electrode used in the experiment (e.g., Ag/AgCl) and can be influenced by experimental conditions such as the solvent and electrolyte. libretexts.org While not a true standard potential, the half-wave potential (E₁/₂) from a reversible or quasi-reversible cyclic voltammogram is often used as an approximation of the standard potential for the redox process under those specific conditions. For irreversible processes, the half-peak potential (Ep/2) is reported. bibliotekanauki.pl Studies on related compounds like p-terphenyl report a half-peak potential of 1.35 V (vs Ag/Ag+ saturated) for its first oxidation step. bibliotekanauki.pl The introduction of an electron-donating amino group in this compound would be expected to make the oxidation occur at a less positive potential.

Applications in Materials Science and Engineering

Organic Electronic Materials

The electronic properties inherent to the p-terphenyl (B122091) system, such as its conductivity and luminescence potential, are exploited in various organic electronic devices. 4-Amino-p-terphenyl and its derivatives serve as fundamental building blocks for creating the active components in these technologies.

In the pursuit of miniaturizing electronic components to the single-molecule level, this compound has emerged as a significant candidate for molecular wires and switches. Research has demonstrated its ability to form stable and conductive single-molecule junctions between metal electrodes. confex.comchemrxiv.orgchemrxiv.org

A key finding is the ability of this compound to form robust covalent Au-C bonds with gold electrodes in situ through an electrochemical process. confex.comchemrxiv.org This occurs even though the molecule has only one terminal amino anchor group, a feature that would typically result in less stable contact. confex.com The process is facilitated by a single-electron oxidation event at the electrode, which creates a radical cation state that promotes the formation of the Au-C linkage. confex.comchemrxiv.org This robust bond gives rise to a distinct and well-defined high-conductance state, which is a critical property for reliable molecular electronic devices. confex.comchemrxiv.orgresearchgate.net In contrast, a lower conductance state is also observed, which is attributed to non-covalent interactions. chemrxiv.orgresearchgate.net

Table 1: Conductance States of this compound in Molecular Junctions This table summarizes the different conductance states observed for this compound when forming a junction with gold electrodes.

Conductance StateFormation MechanismKey Characteristics
High Conductance In-situ electrochemical Au-C covalent bond formation. confex.comchemrxiv.orgRobust, well-defined, and stable; facilitated by a single-electron oxidation event. confex.com
Low Conductance Non-covalent dimeric interactions. chemrxiv.orgresearchgate.netLess stable and exhibits lower conductance compared to the covalently bonded state.

The rigid, conjugated structure of the terphenyl unit is highly beneficial for OLED applications, and derivatives of this compound are integral to the design of high-performance OLEDs. bloomtechz.comspiedigitallibrary.org While the parent compound is a foundational block, more complex molecules incorporating the p-terphenyl moiety are often used as active materials. For instance, tri(p-terphenyl-4-yl)amine (p-TTA), a derivative, has been successfully employed as a hole-transporting layer (HTL) in multi-layer OLEDs. chalcogen.ro The function of the HTL is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light. jmaterenvironsci.comresearchgate.net

Studies have shown that using materials like p-TTA in the HTL can enhance device performance due to their high hole mobility. chalcogen.ro The p-terphenyl structure provides the necessary thermal stability and electronic properties for these demanding applications. spiedigitallibrary.org Furthermore, related compounds like 4,4″-diamino-p-terphenyl serve as monomers for polymers used in polymer light-emitting diodes (PLEDs). mdpi.com

Table 2: Performance of an OLED Device Using a Terphenyl-Based Hole Transport Layer (HTL) Data from a comparative study highlights the role of different HTL materials. Device D utilizes tri(p-terphenyl-4-yl)amine (p-TTA).

Device ConfigurationHTL MaterialTurn-on Voltage (V)Operating Voltage at 40mA (V)
Device D p-TTA (10nm)3.5~5.0
Device C TAPC (10nm)3.5~5.0
Device B α-NPD (10nm)3.5~5.0
Device A No HTL3.54.3
Source: Adapted from numerical investigation data. chalcogen.ro

High charge-carrier mobility is essential for the efficiency of organic electronic devices, as it determines how quickly charges (electrons and holes) can move through the material. The rigid, planar nature of the p-terphenyl core is conducive to efficient intermolecular orbital overlap, which facilitates charge transport. oldcitypublishing.com

Derivatives of p-terphenyl are specifically designed to optimize this property. Research on p-terphenyl single crystals has measured a hole mobility of approximately 3 x 10⁻² cm²/V·s. acs.org More complex molecules built upon this framework show tailored mobilities. For example, tri(p-terphenyl-4-yl)amine (p-TTA) is noted for its high hole mobility of 6.9 x 10⁻³ cm²/V·s. chalcogen.ro Conversely, other derivatives can be engineered for electron transport. Attaching terphenyl fragments to a spirobifluorene core has been shown to produce materials with electron mobilities reaching 8.59 x 10⁻⁸ cm²/V·s. rsc.org The ability to tune the charge transport characteristics by molecular design makes terphenyl-based compounds, including those derived from this compound, highly versatile for creating balanced and efficient electronic devices. oaepublish.com

Table 3: Selected Charge-Carrier Mobilities of Terphenyl-Based Materials This table provides a comparison of charge-carrier mobility values for different materials incorporating the terphenyl structure.

MaterialMobility TypeMeasured Mobility (cm²/V·s)
p-Terphenyl (single crystal)Hole~3.0 x 10⁻²
tri(p-terphenyl-4-yl)amine (p-TTA)Hole6.9 x 10⁻³
mSTPh2 (terphenyl-substituted spirobifluorene)Electron8.59 x 10⁻⁸
Source: Data compiled from multiple research findings. chalcogen.roacs.orgrsc.org

Organic Light-Emitting Diodes (OLEDs)

Polymeric Materials and Conjugated Polymers

The reactive amino group on the this compound molecule, combined with its rigid-rod structure, makes it an excellent monomer or precursor for the synthesis of high-performance and functional polymers.

This compound and its diamino analogue, 4,4″-diamino-p-terphenyl (DAT), are effective monomers for producing conjugated polymers such as polyazomethines. mdpi.com Polyazomethines are characterized by the (-CH=N-) imine linkage in their backbone, which maintains π-conjugation along the polymer chain.

These polymers are typically synthesized through a polycondensation reaction between a diamine monomer (like DAT) and a dialdehyde (B1249045) monomer. acs.org The resulting polyazomethines are of interest for their thermal stability, and electronic and optoelectronic properties, finding applications in polymer light-emitting diodes and electrochromic devices. mdpi.comacs.org The synthesis can even be performed directly on a substrate surface, a method known as vapor deposition polymerization, to create thin, insoluble polymer films ideal for device fabrication. mdpi.com

Beyond conjugated polymers, this compound serves as a precursor or building block for a diverse range of polymeric materials. google.com Its rigid structure is desirable for creating polymers with high thermal stability and mechanical strength, such as aromatic polyamides and polyimides. acs.org The synthesis of these polymers often involves the reaction of a diamino-terphenyl monomer with diacyl chlorides or dianhydrides. acs.org

Furthermore, the terphenyl unit is used to create other advanced polymer architectures. For example, p-terphenyl has been used as a monomer along with cyanuric chloride in a Friedel-Crafts reaction to produce covalent triazine polymers (CTPs). rsc.org These materials are porous and have applications in gas storage and catalysis. rsc.org Similarly, this compound has been used to synthesize hyper-cross-linked polymers (HCPs) with high porosity. researchgate.net These examples underscore the role of this compound as a versatile precursor for creating a wide array of functional polymers with properties dictated by the rigid terphenyl core. rsc.org

Hypercrosslinked Polymers (HCPs)

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers that have gained considerable attention due to their high surface areas, stability, and tunable properties. tuwien.at this compound has been successfully utilized as a monomer in the synthesis of amine-functionalized HCPs. These polymers are typically prepared through a Friedel-Crafts alkylation reaction, where this compound is cross-linked, often using a solvent that also acts as a cross-linking agent, such as dichloromethane (B109758), in the presence of a Lewis acid catalyst like aluminum chloride. worktribe.com

The introduction of the amino group from this compound into the polymer network provides active sites that can be further functionalized. For instance, these amine groups can react with nitrosobenzene (B162901) to form azobenzene-functionalized HCPs. worktribe.com This functionalization is significant as it can enhance the material's properties for specific applications, such as carbon dioxide capture. Research has shown that amine-functionalized HCPs exhibit high CO2 adsorption capacities. worktribe.com The synthesis process involves dissolving this compound in a solvent, adding a catalyst, and then heating the mixture through a specific temperature profile to induce polymerization. worktribe.com The resulting solid polymer is then purified to remove any remaining reactants and byproducts. worktribe.com

Table 1: Synthesis and Properties of Amine-Functionalized HCPs

PropertyDescriptionReference
Monomer This compound worktribe.com
Reaction Type Friedel-Crafts alkylation worktribe.com
Cross-linker/Solvent Dichloromethane (DCM) worktribe.com
Catalyst Aluminum chloride (AlCl3) worktribe.com
Key Feature Amine-functionalization for high CO2 adsorption worktribe.com
Post-functionalization Can be converted to azo-functionalized HCPs worktribe.com

Optically Active Helical Glycopolymers

The application of this compound extends to the development of specialized polymers with unique optical properties. While direct synthesis of optically active helical glycopolymers using this compound as the primary monomer is not extensively documented in the provided search results, the broader context of creating complex polymer architectures for optical applications is relevant. The rigid, aromatic structure of the p-terphenyl unit is a desirable characteristic in the construction of ordered polymer chains. The amino group provides a reactive handle for attaching other functional moieties, including chiral sugar units, which are essential for inducing helicity and optical activity. The development of such polymers often involves multi-step synthetic routes where the terphenyl backbone contributes to the polymer's rigidity and thermal stability, while the chiral pendants dictate the supramolecular structure.

Poly(4,4′-diamino-p-terphenyl-triazine) (PDT)

While specific research on "Poly(4,4′-diamino-p-terphenyl-triazine) (PDT)" was not found, studies on related polyamides synthesized from diamino-p-terphenyl derivatives provide insights into the potential properties of such a polymer. For instance, aromatic polyamides synthesized from 4,4''-diamino-p-terphenyl (B1209156) and terephthaloyl chloride have demonstrated high thermal stability and strong fluorescence. scirp.org The synthesis of these polymers typically involves a low-temperature polycondensation reaction. scirp.org The resulting polymers possess a rigid backbone due to the aromatic rings, which contributes to their thermal resistance. The incorporation of the diamino-p-terphenyl unit can also impart desirable optical properties, such as blue fluorescence. scirp.org These characteristics suggest that a hypothetical PDT, incorporating a triazine ring, would likely also exhibit high thermal stability and potentially interesting photophysical properties, making it a candidate for high-performance materials.

Sensor Technologies

The unique electronic and structural properties of this compound make it a valuable component in the development of advanced sensor technologies.

Hydrogen Gas Sensors

In the field of hydrogen gas sensing, 4,4''-diamino-p-terphenyl (DATER) has been effectively used as a bifunctional ligand to link platinum nanoparticles. researchgate.netmdpi.com This approach is employed to create a stable and highly porous catalytic layer for miniaturized catalytic gas sensors. researchgate.net The two amino groups on the DATER molecule can bond with two different platinum nanoparticles, creating a robust network. mdpi.com This network structure prevents the agglomeration of the nanoparticles, thereby maintaining a high reactive surface area, which is crucial for catalytic efficiency. e-asct.org

Sensors fabricated with DATER-linked platinum nanoparticles have demonstrated superior sensitivity, selectivity, and a rapid response time for hydrogen detection. researchgate.net For example, a sensor utilizing this catalyst showed a significantly higher voltage signal for a hydrogen/air mixture compared to a methanol/air mixture, indicating excellent selectivity. researchgate.net The sensor also exhibited a low detection limit and a linear response to hydrogen concentration. researchgate.net The stability of the catalyst is a key advantage, with studies showing that the sensor signal remains stable over extended periods at various operating temperatures. mdpi.com

Table 2: Performance of Hydrogen Sensor with DATER-linked Platinum Nanoparticles

ParameterValueReference
Ligand 4,4''-diamino-p-terphenyl (DATER) researchgate.netmdpi.com
Catalyst Platinum Nanoparticles researchgate.netmdpi.com
Response Time <150 ms researchgate.net
Sensitivity ~0.22 mV/10 ppm researchgate.net
Lower Detection Limit (at 100 °C) < 500 ppm researchgate.net
Selectivity High for H₂ over CH₃OH researchgate.net

Chemo/Biosensor Development

This compound and its derivatives are also finding applications in the broader field of chemo/biosensors. The terphenyl framework is being explored in the development of probes for aggregation-induced emission (AIE), a phenomenon with significant potential in sensing applications. researchgate.net In one instance, 4,4''-diamino-p-terphenyl was used in the synthesis of a magnetic covalent organic framework (COF) for the development of a 3D-printed nanocarbon electrode. This integrated electrode was designed for the simultaneous determination of anticancer drugs. mdpi.com

The development of fluorescent chemosensors is another area where terphenyl derivatives are being investigated. The rigid structure of the terphenyl unit can serve as a scaffold for creating sensors that exhibit changes in their fluorescence properties upon interaction with specific analytes. mdpi.com This can be achieved through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). nih.gov The amino group on this compound provides a convenient point for attaching receptor units or other functional groups to tailor the sensor's selectivity and sensitivity. researchgate.net

Supramolecular Chemistry and Host-Guest Interactions

The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are central to many of the applications of this compound. thno.org In the context of sensor development and materials science, the ability of molecules to self-assemble into well-defined architectures is crucial. Host-guest chemistry, a key area of supramolecular chemistry, focuses on the interaction between a host molecule with a cavity and a guest molecule that fits within it. researchgate.net

While direct studies on this compound as a host molecule were not prominent in the search results, its structural motifs are relevant to the design of host systems. The rigid aromatic backbone is a common feature in molecules designed to form porous networks capable of encapsulating guest molecules. researchgate.net The amino group can participate in hydrogen bonding, which is a fundamental non-covalent interaction in supramolecular assembly. rsc.org Furthermore, the terphenyl unit can be incorporated into larger macrocyclic hosts, where its conformational properties would influence the shape and size of the binding cavity. The dynamic nature of these non-covalent interactions allows for the creation of stimuli-responsive systems, which are of great interest for applications in areas like drug delivery and smart materials. thno.org

The study of host-guest interactions often involves techniques like FTIR and NMR spectroscopy to probe the binding events and determine association constants. rsc.org These studies provide fundamental insights into the forces driving molecular recognition and self-assembly, which are essential for the rational design of new materials and sensors based on molecules like this compound.

Self-Assembly on Surfaces

The self-assembly of 4,4″-diamino-p-terphenyl (DATP), a molecule with two identical amine end groups, has been investigated on different metal surfaces to understand and control the formation of ordered molecular structures. The interaction between the molecule and the substrate can lead to unique assembly behaviors.

On a Cu(111) surface, the adsorption of DATP can result in a breakdown of its inherent symmetry. This is attributed to a lattice mismatch between the DATP molecule and the Cu(111) surface, along with interactions with the subsurface atomic layer. iphy.ac.cn This leads to the coexistence of both symmetric and dissymmetric adsorption geometries. iphy.ac.cn The dissymmetry can be observed as a "fuzzy" image in atomic force microscopy, indicating a non-stationary state at one of the amine groups. iphy.ac.cn This asymmetry in adsorption influences the local binding affinity, allowing for preferential attachment of other molecules, such as 2-triphenylenecarbaldehyde (TPCA), to one side of the DATP molecule. iphy.ac.cn

In contrast, when adsorbed on a Au(111) surface, DATP molecules maintain a symmetric adsorption state. iphy.ac.cn The self-assembly on Au(110) is thermo-controllable. iphy.ac.cnresearchgate.net Upon deposition and annealing at 100 °C, DATP molecules form a ladder-like structure on a reconstructed surface. iphy.ac.cnresearchgate.net Further annealing to higher temperatures (around 200 °C and 350 °C) induces dehydrogenation of the amino groups, leading to the formation of different, ordered self-assembled structures with N–Au bonds. iphy.ac.cnresearchgate.net

First-principles calculations on the adsorption of a single 4,4″-diamino-p-terphenyl (DAT) molecule on a Cu(001) surface indicate that the most stable configuration is when the molecule lies flat with a specific rotation angle. mdpi.com The stability is significantly influenced by the adsorption sites of the benzene (B151609) rings and the nitrogen atoms. mdpi.com Electron density analysis reveals an accumulation of electrons at the interface between the DAT molecule and the Cu(001) surface. mdpi.com The deposition of this compound (APTP) on Cu(111) at 77 K results in fuzzy scanning tunneling microscopy (STM) patterns, which suggests that the pristine monomers diffuse rapidly on the surface. nih.gov

Table 1: Self-Assembly of 4,4″-diamino-p-terphenyl on Different Surfaces

Substrate Adsorption Characteristics Resulting Structures
Cu(111) Symmetry breakdown due to lattice mismatch; coexistence of symmetric and dissymmetric states. iphy.ac.cn Dissymmetric on-surface self-assembly with preferential binding. iphy.ac.cn
Au(111) Symmetric adsorption state is retained. iphy.ac.cn Symmetric molecular assemblies.
Au(110) Thermo-controllable assembly and dehydrogenation. iphy.ac.cnresearchgate.net Ladder-like structures at 100°C; dehydrogenated structures at higher temperatures. iphy.ac.cnresearchgate.net
Cu(001) Stable flat-lying configuration with electron accumulation at the interface. mdpi.com Ordered single-molecule adsorption. mdpi.com

Complexation Studies (e.g., Amino Acid Binding)

The structural backbone of p-terphenyl can be incorporated into larger molecular architectures, such as cyclophanes, to create receptors for molecular recognition. While direct studies on this compound for amino acid binding are not detailed, research on related p-terphenyl-based cyclophanes demonstrates their potential in this area.

Novel planar chiral cyclophanes have been synthesized by anchoring the p,p'-terphenyl unit. nih.gov These compounds exhibit conformational stability. nih.gov One such cyclophane has demonstrated the ability to preferentially bind the amino acid arginine in a solution of acetonitrile (B52724) and water, even in the presence of other amino acids. nih.govresearchgate.net The association constant (Ka) for this binding was determined to be greater than 110 M-1. nih.govresearchgate.net

Furthermore, molecular docking studies have been performed on p-terphenyl derivatives to investigate their binding to proteins like Ubiquitin-Specific Protease 4 (USP4). mdpi.com These studies identified potential binding sites and calculated the interaction energies, suggesting that the p-terphenyl scaffold can fit into binding cavities typically occupied by other molecular structures. mdpi.com For instance, the p-terphenyl unit can adopt a planar conformation similar to a dibenzofuran (B1670420) core, enabling comparable binding interactions. mdpi.com

Photocatalysis and Photoredox Catalysis

Photo-induced Aqueous Oxygen-Tolerant PET-RAFT Polymerization

The p-terphenyl structure is a component in the development of advanced photocatalytic systems. Specifically, derivatives of p-terphenyl are used in creating Covalent Organic Frameworks (COFs) that facilitate complex chemical reactions.

A two-dimensional COF, named TCPP-TPDA-COF, was constructed using a p-terphenyl derivative, 4,4''-p-Terphenyldicarboxaldehyde (TPDA), and a porphyrin-based linker. ossila.com This COF possesses a π-electron network from the terphenyl structure that acts as a passage for charge transport. ossila.com It has been shown to be an effective heterogeneous photocatalyst for photo-induced aqueous oxygen-tolerant Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization under visible light. ossila.comresearchgate.netresearchgate.net The development of oxygen-tolerant PET-RAFT polymerization is a significant advancement, as it allows for polymer synthesis to be conducted in the presence of air, simplifying the experimental setup. nih.govmdpi.com

Organo-catalysis for LED-Driven Photoreactions

p-Terphenyl itself is recognized as a potent photoredox catalyst when irradiated with UV light. rsc.orgresearchgate.net To make its use more sustainable and applicable under visible light, modifications to the p-terphenyl structure have been explored.

By introducing two sulfonate groups for water solubility and an SO2-bridge, the absorption spectrum of p-terphenyl was shifted towards the visible range. rsc.org This modified p-terphenyl derivative functions as a novel organo-catalyst for photoreactions driven by LEDs in water, demonstrating unexpected triplet reactivity in several test reactions. rsc.orguni-mainz.de This conversion enables energy and electron transfer photoreactions under more environmentally friendly conditions. rsc.org

Triplet-Triplet Annihilation Upconversion (TTA-UC) Systems

In the field of photon upconversion, where lower-energy light is converted to higher-energy light, p-terphenyl serves as a key component. Triplet-triplet annihilation upconversion (TTA-UC) is a process that relies on a sensitizer (B1316253) and an annihilator. reading.ac.ukrsc.orgfrontiersin.org p-Terphenyl can function as the annihilator in such systems.

In TTA-UC systems, a sensitizer absorbs a low-energy photon and transfers its triplet energy to an annihilator molecule. reading.ac.uk When two of these excited annihilator molecules collide, they undergo TTA, resulting in the emission of a higher-energy photon. rsc.org Research has demonstrated TTA-UC systems where p-terphenyl is paired with various sensitizers, including nanocrystals. rsc.org For example, CdS nanocrystals have been used as sensitizers with p-terphenyl as the annihilator to achieve upconverted emission from visible to UV light. rsc.org These systems are notable for operating under low excitation intensities with non-coherent light sources. rsc.orgresearchgate.net

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for photonic applications due to their ability to alter the properties of light. The p-terphenyl structure is of interest in the design of organic molecules with significant NLO responses.

The second-order NLO response of materials is often associated with non-centrosymmetric, extended conjugated systems. rsc.org A derivative of this compound, specifically 4-nitro-4''-amino-p-terphenyl, which possesses 22 conjugated electrons, has been used as a benchmark molecule in NLO studies. rsc.orgrsc.org This molecule exhibits a significant static hyperpolarizability (β) of 16 × 10-30 esu. rsc.orgrsc.org This value is comparable to that of oligomers of poly(3-hexylthiophene), indicating that the p-terphenyl framework contributes substantially to the NLO properties. rsc.orgrsc.org The synthesis of various donor-acceptor poly-arylene chromophores based on the terphenyl backbone has been reported for creating materials with large NLO responses. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound APTP
4,4″-diamino-p-terphenyl DATP, DAT
4,4''-p-Terphenyldicarboxaldehyde TPDA
2-triphenylenecarbaldehyde TPCA
4-nitro-4''-amino-p-terphenyl
Arginine
Ubiquitin-Specific Protease 4 USP4
2-triphenylenecarbaldehyde TPCA
Poly(3-hexylthiophene) P3HT

Derivatives and Structure Property Relationships

Amine-Terminated Terphenyl Derivatives

Amine-terminated terphenyls, including 4-Amino-p-terphenyl, are pivotal in the field of molecular electronics. The terminal amine group (–NH2) functions as a dative coordination anchor, enabling the molecule to bind to metal electrodes, such as gold (Au), a critical feature for single-molecule junction experiments. chemrxiv.orgnih.gov The synthesis of these derivatives can be achieved through various methods, including automated iterative Suzuki-Miyaura cross-coupling using building blocks with pre-installed amine functionalities. nih.gov A convenient, two-step route involves the condensation of a hydroxyl-terminated polymer with an N-protected amino acid, followed by catalytic hydrogenation to yield the amine-terminated product with high reactivity. nih.gov

The conductance behavior of amine-terminated terphenyls is a subject of detailed research. Studies using automated synthesis and single-molecule experiments have been conducted to understand the effect of side-chain chemistry on charge transport properties. chemrxiv.org For instance, researchers synthesized two amine-terminated terphenyls with different alkyl side chain lengths (R4-N and R6-N) to investigate their conductance. chemrxiv.orgnih.gov Unlike their SMe-terminated counterparts, which exhibit a high conductance state, the amine-terminated version R4-N did not show this state, even at high concentrations. This difference is attributed to the lower adsorption free energy and distinct binding behavior of the NH2 anchor compared to SMe, which inhibits the backbone adsorption necessary for the high conductance state. chemrxiv.orgnih.gov

DerivativeAnchor GroupKey FindingReference
R4-N-NH2Lacks a high conductance state, attributed to the low adsorption free energy of the amine anchor. chemrxiv.orgnih.gov
R6-N-NH2Facilitates backbone adsorption and planarization due to longer hexyl side chains. chemrxiv.orgnih.gov
This compound-NH2Exhibits a distinct high conductance state, while other derivatives with single terminal anchors do not. researchgate.net

This table summarizes the conductance behavior of select amine-terminated terphenyl derivatives based on their anchor groups and side chains.

Substituted p-Terphenyls

The functionalization of the p-terphenyl (B122091) core with various substituents is a primary strategy for tuning its material properties. The introduction of chlorine atoms, for example, creates chlorinated terphenyls like p-Terphenyl, 2,4,4'',6-tetrachloro, which serves as a precursor in the synthesis of more complex organic molecules. The substitution pattern significantly alters the molecule's reactivity and biological interactions.

In the field of liquid crystals, substitutions are used to modify mesomorphic properties. The synthesis of 4,4”-dialkynyl-2',3'-difluoro-p-terphenyls, where terminal alkyl chains are connected via an acetylene (B1199291) bridge, results in compounds with wide nematic phase ranges, a desirable property for display applications. tandfonline.com Similarly, sterically encumbered terphenyl compounds, such as those with bulky 2,6-Dipp2C6H3I (Dipp = 2,6-i-Pr2C6H3-) groups, have been synthesized and characterized. researchgate.net These bulky groups create significant steric hindrance, leading to monomeric structures that are useful as ligands in organometallic chemistry. researchgate.net The synthesis of p-terphenyls can be achieved through various methods, including transition metal-catalyzed aryl-aryl coupling reactions and [5C + 1C(N)] annulation strategies, which allow for the creation of multifunctionalized and unsymmetrical teraryls. lnu.edu.cn

Substitution TypeExample CompoundPurpose/EffectReference
Halogenationp-Terphenyl, 2,4,4'',6-tetrachloroPrecursor for organic synthesis; altered reactivity.
Alkynyl & Fluorination4,4”-dialkynyl-2',3'-difluoro-p-terphenylsElongates π-conjugation; induces wide nematic liquid crystal phases. tandfonline.com
Steric Encumbrance2,6-Dipp2C6H3ICreates bulky ligands for organometallic chemistry. researchgate.net
MultifunctionalizationR-aryl-R-alkenoyl ketene-(S,S)-acetalsUsed in annulation reactions to build complex teraryl frameworks. lnu.edu.cn

This table highlights different substitution strategies on the p-terphenyl scaffold and their resulting properties and applications.

Chiral p,p'-Terphenyl-Based Cyclophanes

The design of conformationally stable molecules with planar chirality is of significant interest for applications in enantioselective recognition and functional materials. researchgate.netresearchgate.netacs.orgnih.gov Novel planar chiral cyclophanes have been synthesized by anchoring the ortho, ortho″ positions of a p,p'-terphenyl unit with bridges of varying lengths and rigidities. researchgate.netresearchgate.netacs.orgnih.gov These macrocyclic structures are characterized by NMR, mass spectrometry, and single-crystal X-ray diffraction. researchgate.net

The stability of the enantiomers in these cyclophanes is a key area of investigation, studied through techniques like chiral high-performance liquid chromatography and density functional theory (DFT) calculations. acs.orgnih.gov The structural features of the connecting bridges significantly influence the enantiomer stability. acs.orgnih.gov For example, the coupling of m-terphenyl (B1677559) dibromide with BINOL has been shown to afford a corresponding optically active cyclophane. capes.gov.br Researchers have demonstrated the ability of one such cyclophane to preferentially bind the amino acid arginine in solution, showcasing its potential as a synthetic receptor for enantioselective molecular recognition. acs.orgnih.gov

Cyclophane TypeCore UnitKey FeatureApplicationReference
Oxime-containing macrocyclep,p'-terphenylPlanar chirality from ortho, ortho″ anchoring.Potential for enantioselective ligands. researchgate.net
Variable bridge macrocyclep,p'-terphenylRemarkable enantiomer stability influenced by bridge length/rigidity.Enantioselective molecular recognition (e.g., for arginine). acs.orgnih.gov
BINOL-linked cyclophanem-terphenylOptically active macrocycle.Chiral recognition. capes.gov.br

This table outlines the design and features of various chiral cyclophanes based on terphenyl units.

Donor-π-Acceptor Dyads with Terphenyl Linkers

Donor-π-acceptor (D-π-A) dyads are a critical class of molecules for studying intramolecular charge transfer (ICT), a fundamental process in optoelectronic materials. nih.govresearchgate.net In these systems, a terphenyl unit often serves as the π-linker connecting an electron-donor (D) and an electron-acceptor (A) moiety. The geometric arrangement of the terphenyl linker—ortho, meta, or para—has a profound effect on the ICT properties. researchgate.netrsc.org

Studies comparing ortho, meta, and para-terphenyl based D-π-A dyads, with triphenylamine (B166846) (TPA) as the donor and 1,2-diphenyl-benzimidazole (IMI) as the acceptor, revealed a gradual red-shift in the absorption spectra in the order of O < M < P. researchgate.netrsc.org This trend is attributed to the increasing π-conjugation from the ortho to the para linkage. researchgate.netrsc.org In meta-terphenyl linked dyads, the π-conjugation is disrupted by an electronic node at the meta-position. nih.govrsc.org This leads to a situation where ICT in the ground state is influenced more by steric hindrance, while in the excited state, it is controlled by the electron-accepting ability of the acceptor group. nih.govrsc.org By tuning the acceptor's strength, the energy band gaps can be controlled, resulting in emission colors that range from blue-green to red. nih.govrsc.org Lippert-Mataga plots are used to estimate the change in dipole moment upon excitation, confirming the ICT character of these dyads. researchgate.netrsc.org

Dyad Linker GeometryDonor (D)Acceptor (A)Key Photophysical PropertyReference
ortho-terphenylTriphenylamine (TPA)1,2-diphenyl-benzimidazole (IMI)Shortest wavelength absorption; lowest conjugation. researchgate.netrsc.org
meta-terphenylTriphenylamine (TPA)1,2-diphenyl-benzimidazole (IMI)Intermediate absorption; largest excited-state dipole moment change (Δμ). researchgate.netrsc.org
para-terphenylTriphenylamine (TPA)1,2-diphenyl-benzimidazole (IMI)Longest wavelength absorption (red-shift); highest conjugation. researchgate.netrsc.org
meta-terphenylTriphenylamine (TPA)Various (Cya, Oxa, Thia, Tria)Emission color tunable from blue-green to red by varying acceptor strength. nih.govrsc.org

This table compares the intramolecular charge transfer properties of D-π-A dyads based on the geometry of the terphenyl linker.

Influence of Alkyl Side Chains

Attaching flexible alkyl side chains to rigid π-conjugated backbones like p-terphenyl is a widely used strategy to improve their processability and tune their physical properties. chemrxiv.orgnih.gov A primary benefit is the enhancement of solubility in common organic solvents, which often hinders the application of unsubstituted oligophenyls due to strong π-π stacking interactions. chemrxiv.orgnih.gov

The length and structure of the alkyl side chains significantly influence intermolecular packing and charge transport. chemrxiv.orgnih.govrsc.org In studies of poly(terphenyl piperidinium) membranes, grafting longer alkyl chains (from methyl to pentyl) led to increased phosphoric acid doping levels and, consequently, higher proton conductivity. rsc.org In molecular electronics, the length of alkyl side chains on terphenyl derivatives affects molecular conductance. nih.gov For terphenyls with short alkyl chains (n=0-2), conductance decreases as chain length increases. nih.gov However, for longer chains (n≥3), a bimodal conductance distribution appears, featuring a high conductance state that results from surface adsorption and planarization of the terphenyl backbone, facilitated by the long alkyl chains. chemrxiv.orgnih.gov The introduction of branched alkyl groups, such as tert-butyl groups, has been found to be particularly effective at increasing solubility compared to linear alkyl chains. mdpi.com

SystemAlkyl Chain TypeObserved EffectReference
Terphenyl derivatives in molecular junctionsShort (n=0-2)Conductance decreases with increasing chain length. nih.gov
Terphenyl derivatives in molecular junctionsLong (n≥3)Bimodal conductance; high-G state from surface adsorption and planarization. chemrxiv.orgnih.gov
Poly(terphenyl piperidinium) membranesLong (e.g., pentyl)Improved solubility, higher acid doping, and increased proton conductivity. rsc.org
Perylene diimide (PDI) derivativestert-butylMore effective at increasing solubility than primary or secondary alkyl groups. mdpi.com

This table illustrates the diverse effects of alkyl side chains on the properties of terphenyl-based systems.

Rational Design for Crystallization Resistance

The rational design of molecules to resist crystallization is crucial for applications requiring amorphous or solution-processable materials, such as organic light-emitting diodes (OLEDs) and solution-cast films. For rigid, planar molecules like p-terphenyl, strong π-π stacking interactions promote crystallization, which can be detrimental to device performance and solubility. Several design strategies can be employed to disrupt these intermolecular forces and inhibit ordered packing.

One effective strategy is the introduction of bulky or flexible side chains. Appending flexible alkyl chains to the terphenyl backbone increases the entropy of the system and sterically hinders the close approach of the planar cores, thereby enhancing solubility and disrupting crystal packing. chemrxiv.orgnih.gov The use of branched alkyl groups, like tert-butyl substituents, is particularly effective in pushing molecules away from each other and reducing face-to-face π-stacking. mdpi.com

Another powerful approach involves modifying the molecular geometry to break the planarity and linearity of the scaffold. Synthesizing non-linear isomers, such as those based on a meta-terphenyl linker, inherently disrupts the end-to-end packing that is favorable for crystallization in para-linked systems. nih.govresearchgate.net Furthermore, the creation of macrocyclic structures, like the chiral p,p'-terphenyl-based cyclophanes, introduces significant conformational constraints and three-dimensional architecture. researchgate.net By anchoring the terphenyl unit within a larger, non-planar ring system, the ability of the individual terphenyl moieties to form ordered crystalline lattices is severely restricted. These rational design principles—incorporating steric hindrance via side chains and disrupting planarity through geometric isomerism or macrocyclization—are key to developing crystallization-resistant terphenyl-based materials.

Q & A

Q. What are the recommended methods for synthesizing 4-Amino-p-terphenyl in laboratory settings?

The compound can be synthesized via Suzuki–Miyaura cross-coupling reactions, which enable controlled sequential arylations. For example, sequential coupling of aryl halides with boronic acids in the presence of palladium catalysts yields unsymmetrical terphenyl derivatives. Reaction conditions (e.g., temperature, solvent, catalyst loading) must be optimized to achieve high yields (~80%) and purity . Post-synthesis purification typically involves flash chromatography (silica gel, petroleum ether) and recrystallization. Structural confirmation is performed using 1H^1H and 13C^{13}C NMR spectroscopy, with characteristic aromatic proton signals between δ 7.2–7.8 ppm .

Q. What safety protocols are critical when handling this compound in the laboratory?

The compound is classified as a skin and eye irritant (Category 2/2A under GHS) . Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood with local exhaust ventilation to minimize inhalation of dust. Incompatibility with oxidizing agents necessitates segregated storage, and spills must be contained using inert absorbents (e.g., vermiculite) . Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Q. How can researchers characterize the physical and chemical properties of this compound?

Key properties include:

  • Melting Point : 201°C (determined via differential scanning calorimetry) .
  • Stability : Stable under ambient conditions but decomposes upon exposure to strong oxidizers, releasing CO, CO2_2, and NOx_x .
  • Solubility : Limited data; preliminary studies suggest insolubility in water. Solubility in organic solvents (e.g., DMSO, THF) should be empirically tested using gravimetric or spectroscopic methods.
  • Log Pow : No experimental data available; computational tools (e.g., EPI Suite) can estimate hydrophobicity for environmental fate studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s ecotoxicity be addressed in environmental risk assessments?

Current SDS documents lack ecotoxicity data (e.g., LC50_{50} for aquatic organisms, biodegradability) . Researchers should:

  • Conduct standardized OECD 201 (algae), 202 (daphnia), and 203 (fish) tests to determine acute toxicity.
  • Perform soil adsorption (Koc) and bioaccumulation (BCF) assays using HPLC-MS or radiolabeled compounds.
  • Compare results with structurally similar terphenyl derivatives (e.g., 4-Cyano-p-terphenyl) to infer environmental persistence .

Q. What strategies optimize the stability of this compound in long-term storage for spectroscopic studies?

Degradation risks include oxidation and photolysis. Recommended practices:

  • Store under inert gas (argon) in amber glass vials at −20°C to prevent moisture uptake and UV-induced reactions .
  • Monitor purity via HPLC-UV (λ = 254 nm) at 6-month intervals.
  • Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated degradation .

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound derivatives?

Yield variability often arises from:

  • Catalyst Poisoning : Trace impurities in boronic acids reduce Pd catalyst efficiency. Pre-purify reactants via column chromatography.
  • Steric Hindrance : Bulky substituents on the aryl halide slow coupling kinetics. Use microwave-assisted synthesis to enhance reaction rates .
  • Byproduct Formation : Optimize stoichiometry (1:1.05 molar ratio of halide to boronic acid) and employ Pd(PPh3_3)4_4 for improved selectivity .

Methodological Guidance Table

Research Objective Recommended Technique Key Parameters Reference
Purity AnalysisHPLC-UV with C18 columnMobile phase: Acetonitrile/water (70:30), flow rate: 1 mL/min
Thermal Stability AssessmentThermogravimetric Analysis (TGA)Heating rate: 10°C/min under N2_2 atmosphere
Structural Elucidation1H^1H NMR (400 MHz, CDCl3_3)Integration of aromatic protons (8H, δ 7.6–7.8 ppm)
Environmental Fate StudiesOECD 301F Ready Biodegradability Test28-day incubation, DOC analysis

Notes for Compliance

  • Regulatory Status : this compound is not listed under TSCA, requiring use only in R&D settings supervised by qualified personnel .
  • Disposal : Incinerate in EPA-approved facilities with afterburners/scrubbers to prevent environmental release .

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Feasible Synthetic Routes

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4-Amino-p-terphenyl
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Reactant of Route 2
4-Amino-p-terphenyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.